molecular formula C11H13N3O2 B11794811 3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B11794811
M. Wt: 219.24 g/mol
InChI Key: XGJITUCWPYSVBM-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate reagent, such as triethyl orthoformate, to yield the desired triazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of ethoxy and methoxy groups can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 4-Ethoxy-3-methoxyphenylglycerol-β-guaiacyl ether
  • 1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Comparison: Compared to similar compounds, 3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances its stability and potential interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C11H13N3O2/c1-3-16-9-5-4-8(6-10(9)15-2)11-12-7-13-14-11/h4-7H,3H2,1-2H3,(H,12,13,14)

InChI Key

XGJITUCWPYSVBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC=NN2)OC

Origin of Product

United States

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